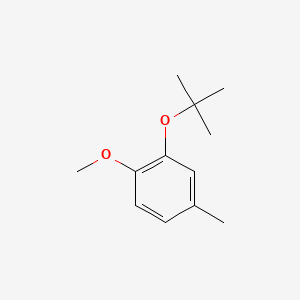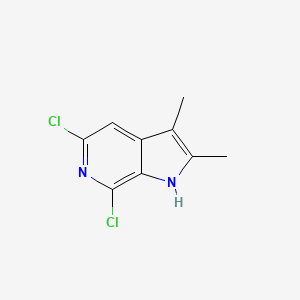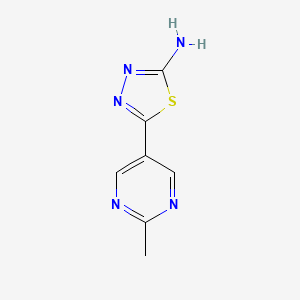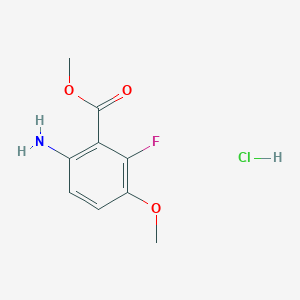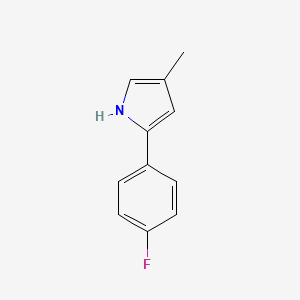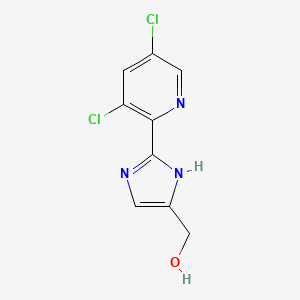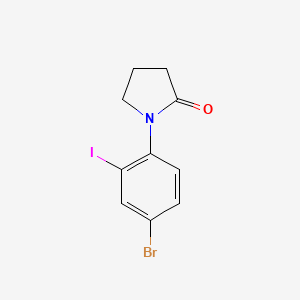![molecular formula C20H24BrN3O3 B13689741 (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine typically involves multi-step organic reactions. The starting materials might include a brominated pyridine derivative and a piperazine derivative. The reactions could involve:
Nucleophilic substitution: where the bromine atom is replaced by a piperazine moiety.
Protection and deprotection steps: to ensure selective reactions at specific sites.
Chiral resolution: to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: to increase reaction efficiency.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine can undergo various chemical reactions, including:
Oxidation: where the compound might be oxidized to introduce new functional groups.
Reduction: to remove certain functional groups or reduce double bonds.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: as a building block for more complex molecules.
Biology: for studying its effects on biological systems.
Medicine: as a potential therapeutic agent for various diseases.
Industry: in the development of new materials or chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: to inhibit or activate enzyme activity.
Modulating receptor activity: to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine: the enantiomer of the compound.
Other piperazine derivatives: such as 1-benzylpiperazine or 1-(3-chlorophenyl)piperazine.
Uniqueness
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C20H24BrN3O3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
benzyl 4-[5-bromo-6-(1-methoxyethyl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-15(26-2)19-18(21)12-17(13-22-19)23-8-10-24(11-9-23)20(25)27-14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Clave InChI |
GZAXUIABEACAHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


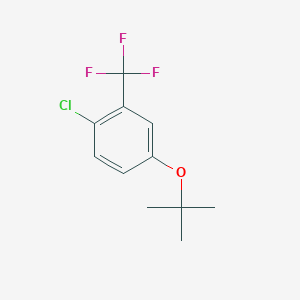
![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)

![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)
